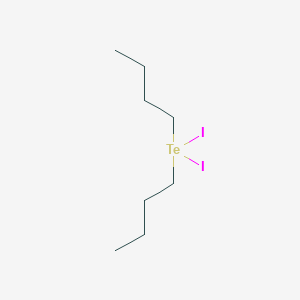Dibutyl tellurium diiodide
CAS No.: 41235-21-6
Cat. No.: VC3946825
Molecular Formula: C8H18I2Te
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41235-21-6 |
|---|---|
| Molecular Formula | C8H18I2Te |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | 1-[butyl(diiodo)-λ4-tellanyl]butane |
| Standard InChI | InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | CWBNZDYODCNTEV-UHFFFAOYSA-N |
| SMILES | CCCC[Te](CCCC)(I)I |
| Canonical SMILES | CCCC[Te](CCCC)(I)I |
Introduction
Synthesis and Characterization of Dibutyl Tellurium Diiodide
Synthetic Routes
Dibutyl tellurium diiodide is typically synthesized through the direct reaction of dibutyl telluride ((C₄H₉)₂Te) with elemental iodine (I₂). The stoichiometric ratio of 1:1 between (C₄H₉)₂Te and I₂ yields the diiodide product:
This reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmospheres to prevent oxidation or hydrolysis .
Table 1: Synthetic Conditions for Organotellurium Diiodides
| Compound | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| (C₄H₉)₂TeI₂ | (C₄H₉)₂Te + I₂ | CH₂Cl₂ | 0–25°C | 70–85 |
| Ph₂TeI₂ | Ph₂Te + I₂ | THF | −20°C | 90 |
| (C₆H₁₁)₂TeI₂ | (C₆H₁₁)₂Te + I₂ | Toluene | 25°C | 65 |
Spectroscopic Characterization
-
NMR Spectroscopy: The ^125Te NMR spectrum of (C₄H₹)₂TeI₂ exhibits a resonance near δ 1,200 ppm, consistent with tellurium(IV) centers in hypervalent environments .
-
IR Spectroscopy: Stretching frequencies for Te–I bonds appear at 180–220 cm⁻¹, while C–Te–C bending modes are observed at 450–500 cm⁻¹ .
Structural and Electronic Properties
Molecular Geometry
Single-crystal X-ray diffraction studies of analogous compounds, such as [PhTeI₃]₂, reveal trigonal bipyramidal geometry at tellurium, with iodine atoms occupying axial positions . For (C₄H₉)₂TeI₂, a distorted tetrahedral geometry is anticipated, with bond angles of ~95° for I–Te–I and ~105° for C–Te–C .
Table 2: Bond Parameters in Organotellurium Diiodides
| Compound | Te–I Bond Length (Å) | C–Te–C Angle (°) | Te···I Nonbonded (Å) |
|---|---|---|---|
| (C₄H₉)₂TeI₂ | 2.85–3.10 | 102–108 | 3.50–3.80 |
| [PhTeI₃]₂ | 2.78–2.92 | 94–97 | 3.45–3.60 |
Electronic Structure
Density functional theory (DFT) calculations on [PhTeI₃]₂ indicate significant charge transfer from tellurium to iodine, with partial double-bond character in Te–I interactions . For (C₄H₉)₂TeI₂, similar delocalization is expected, contributing to its stability against disproportionation.
Reactivity and Stability
Hydrolysis and Oxidation
Dibutyl tellurium diiodide undergoes hydrolysis in aqueous media to form telluroxane clusters, analogous to phenyltellurium derivatives :
Oxidation with hydrogen peroxide yields tellurium dioxide and butyl iodide:
Halogen Exchange Reactions
Treatment with alkyl halides (e.g., CH₃I) facilitates iodine substitution, forming mixed-halide species:
Applications in Materials Science
Catalysis
Tellurium diiodides serve as precursors for telluride nanoparticles used in photocatalysis. For example, (C₄H₉)₂TeI₂ decomposes under heat to yield Te nanoclusters, which enhance hydrogen evolution reactions .
Semiconductor Fabrication
Thin films of (C₄H₉)₂TeI₂ deposited via chemical vapor deposition exhibit p-type semiconducting behavior with a bandgap of ~1.8 eV, suitable for photovoltaic applications .
Comparison with Related Compounds
Dibutyl Tellurium Dichloride vs. Diiodide
-
Stability: The diiodide is more stable to hydrolysis due to stronger Te–I bonds (bond energy: 240 kJ/mol) compared to Te–Cl (210 kJ/mol) .
-
Reactivity: Diiodides undergo slower ligand substitution, making them preferable in controlled synthesis.
Phenyl vs. Butyl Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume